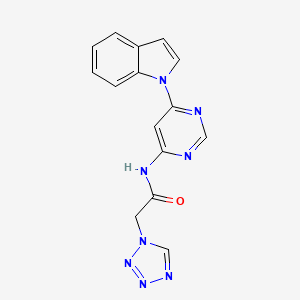

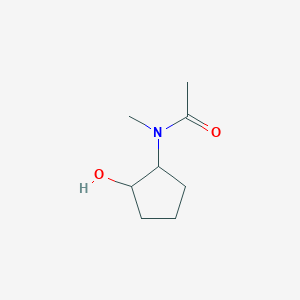

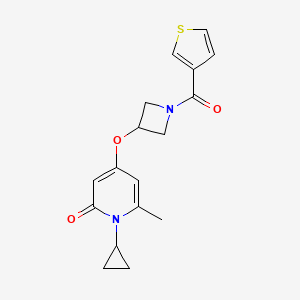

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been achieved in 60–87% yields from the reaction of certain precursors with N-arylmaleimides in acidic media . New 1-[(tetrazol-5-yl)methyl]indole derivatives, their acyclic nucleoside analogs and the corresponding glycoside derivatives were synthesized .Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Applications

The compound N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide, similar to its derivatives, exhibits notable biological activities. A study by Ghule et al. (2013) on a series of substituted derivatives highlighted significant in-vitro anti-inflammatory activity and demonstrated remarkable inhibitory effects against cancer. Specifically, a derivative with 6-chloro substitution showed a selective influence on cancer cell lines, underlining the potential of these compounds in anticancer therapies (Ghule, Deshmukh, & Chaudhari, 2013). Additionally, Al-Sanea et al. (2020) synthesized derivatives with varying aryloxy groups attached to the pyrimidine ring, observing appreciable cancer cell growth inhibition in certain cancer cell lines, further confirming the anticancer potential of these compounds (Al-Sanea et al., 2020).

Antimicrobial Applications

Chauhan et al. (2017) synthesized a series of pyrimidino derivatives, including those similar to N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide, showcasing their antimicrobial activity. These derivatives displayed synergism in their antimicrobial effects when combining indole and benzene nuclei in a single molecule, offering potent antimicrobial properties against a range of test microbes (Chauhan, Siddiqi, & Dwivedi, 2017).

Interaction and Structural Studies

Al-Ostoot et al. (2020) conducted a comprehensive study involving the design, synthesis, and anti-inflammatory drug interaction of an indole acetamide derivative. They utilized various spectroscopic analyses and in silico modeling to confirm the anti-inflammatory activity of the compound, targeting the cyclooxygenase COX-1 and 2 domains. This meticulous approach not only confirmed the bioactivity of the compound but also provided insight into its molecular interactions and structural properties (Al-Ostoot et al., 2020).

Propriétés

IUPAC Name |

N-(6-indol-1-ylpyrimidin-4-yl)-2-(tetrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N8O/c24-15(8-22-10-18-20-21-22)19-13-7-14(17-9-16-13)23-6-5-11-3-1-2-4-12(11)23/h1-7,9-10H,8H2,(H,16,17,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHUKPNVBMBCJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)CN4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2605599.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2605600.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate](/img/structure/B2605603.png)

![5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2605613.png)

![1-(2-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2605614.png)

![2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2605618.png)